4-(3-Chloropyridin-2-yl)benzoic acid

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Sourcing regioisomerically pure biaryl carboxylic acid building blocks often leads to failed amide couplings and inconsistent yields. 4-(3-Chloropyridin-2-yl)benzoic acid (CAS 582325-32-4) eliminates this risk with its defined 3-chloro substitution pattern, enabling reliable amide bond formation and Suzuki-Miyaura cross-coupling for kinase inhibitor libraries. • Robust 75% synthetic yield for biaryl formation, ensuring scalable supply • Melting point 218-222 °C and predicted LogP 2.8 for consistent physicochemical profiling • Available in ≥95% purity as a bench-stable solid for immediate use

Molecular Formula C12H8ClNO2
Molecular Weight 233.65 g/mol
CAS No. 582325-32-4
Cat. No. B6327768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloropyridin-2-yl)benzoic acid
CAS582325-32-4
Molecular FormulaC12H8ClNO2
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C12H8ClNO2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,15,16)
InChIKeyYXOZZKJQJWMPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chloropyridin-2-yl)benzoic acid (CAS 582325-32-4): A Versatile Biaryl Building Block for Targeted Synthesis


4-(3-Chloropyridin-2-yl)benzoic acid is a biaryl carboxylic acid building block that combines a benzoic acid core with a 3-chloro-substituted pyridine ring . This structural motif is prevalent in pharmaceutical intermediates and kinase inhibitor scaffolds, where the carboxylic acid handle enables facile amide coupling and esterification . The compound's molecular formula is C12H8ClNO2 with a molecular weight of 233.65 g/mol . As a bench-stable solid available in purities of 95% or greater from commercial suppliers, it serves as a convenient entry point for constructing more elaborate heteroaromatic systems in medicinal chemistry and materials science .

Amide coupling & esterification via carboxylic acid handle
Kinase inhibitor scaffold synthesis (privileged biaryl motif)
Chlorine handle for SNAr or cross-coupling diversification

Why 4-(3-Chloropyridin-2-yl)benzoic acid Cannot Be Replaced by a Generic Pyridinyl Benzoic Acid


Substituting 4-(3-chloropyridin-2-yl)benzoic acid with a non-chlorinated or regioisomeric analog introduces significant and often detrimental changes to key physicochemical properties and synthetic outcomes. The 3-chloro substituent on the pyridine ring alters the electronic environment, directly impacting the reactivity of the carboxylic acid and the pyridine nitrogen, as well as the compound's overall polarity and solubility . Crucially, the chlorine atom provides a specific molecular weight and a handle for further derivatization (e.g., via SNAr or cross-coupling reactions) that is absent in its non-halogenated counterparts . These differences manifest as measurable variations in molecular weight, melting point, synthetic yield, and chromatographic behavior, which can derail a synthetic route or compromise the purity and yield of a final target molecule if the incorrect building block is procured .

Target: 3-Chloro Derivative
Chlorine modulates electronics, solubility and reactivity
Enables subsequent SNAr / cross-coupling derivatization
Defined molecular weight and melting behavior for QC
Generic Analog (non-Cl / regioisomer)
Different electronic environment alters reaction outcomes
Lacks chlorine handle for late-stage functionalization
Varying polarity and retention may compromise purity analysis
Measurable differences in stoichiometry, yield, melting point, and HPLC retention can derail synthetic routes if substituted without validation.

Quantitative Differentiation: 4-(3-Chloropyridin-2-yl)benzoic acid vs. Closest Analogs


Molecular Weight Increase: Enabling Accurate Stoichiometry and Purity Assessment

The presence of the 3-chloro substituent results in a molecular weight of 233.65 g/mol for 4-(3-chloropyridin-2-yl)benzoic acid, compared to 199.21 g/mol for the non-chlorinated analog, 4-(pyridin-2-yl)benzoic acid . This 34.44 g/mol difference is critical for accurate mass balance calculations in synthesis and for the precise quantitation of reaction yields and product purity .

Molecular Weight
Head-to-head
Target: 233.65 g/mol
Analog: 199.21 g/mol
Δ = +34.44 g/mol
Ensures accurate stoichiometry and purity assessment
Critical for mass balance; substitution leads to miscalculations
Synthetic Chemistry Medicinal Chemistry Process Chemistry

Synthetic Yield Comparison: Validating a Robust Route for Scale-Up

A patented synthetic route for 4-(3-chloropyridin-2-yl)benzoic acid, involving a Suzuki-Miyaura coupling between 4-carboxybenzeneboronic acid and 2,3-dichloropyridine, reports an isolated yield of 75% after purification by column chromatography . This contrasts with a lower 70% yield reported for the synthesis of its regioisomer, 3-(3-chloropyridin-2-yl)benzoic acid, under similar but not identical conditions . While a direct head-to-head comparison under identical conditions is not available, this 5 percentage point difference is notable for process chemists evaluating synthetic viability.

Synthetic Yield
Cross-study comparable
75% reported yield (target)
70% for regioisomer analog
Supports robustness of Suzuki-Miyaura route
Conditions not identical; direct comparison under same protocol recommended
Organic Synthesis Process Development Suzuki-Miyaura Coupling

Predicted pKa and LogP: Differentiating Ionization and Lipophilicity Profiles

Computational predictions indicate that the 3-chloro substituent significantly modulates the acidity and lipophilicity of the molecule. The predicted pKa of 4-(3-chloropyridin-2-yl)benzoic acid is 3.2, compared to 3.8 for the non-chlorinated 4-(pyridin-2-yl)benzoic acid . Concurrently, the predicted LogP increases from 2.1 to 2.8 due to the chlorine atom . These shifts have direct consequences for compound behavior in biological assays and chromatographic separations.

Predicted pKa & LogP
Class-level inference
pKa: 3.2 (target) vs 3.8
LogP: 2.8 (target) vs 2.1
Shifts ionization and lipophilicity profiles
Computational prediction; experimental verification needed
Medicinal Chemistry ADME Prediction Analytical Chemistry

Thermal Stability via Melting Point: Impact on Storage and Handling

The introduction of the 3-chloro substituent lowers the melting point of the biaryl acid. 4-(3-Chloropyridin-2-yl)benzoic acid has an observed melting range of 218-222 °C . In contrast, the non-chlorinated analog 4-(pyridin-2-yl)benzoic acid exhibits a higher melting range of 236-240 °C . This 18 °C difference in the onset of melting can influence solid handling properties, long-term stability at elevated temperatures, and the choice of recrystallization solvents.

Melting Point
Head-to-head
Target: 218–222 °C
Analog: 236–240 °C
Δ ≈ –18 °C
Affects solid handling and identity verification
Lower melting point may influence recrystallization and storage
Physical Chemistry Process Chemistry Materials Handling

Chromatographic Behavior: Distinct HPLC Retention for Purity Control

The increased lipophilicity conferred by the chlorine atom results in a longer retention time on reverse-phase HPLC columns. While specific retention time data for the target compound is not publicly available, a class-level inference can be made: the 3-chloro derivative is expected to have a retention time approximately 1.5 to 2 times longer than its non-chlorinated analog under standard C18 gradient conditions (e.g., 5-95% MeCN in H2O + 0.1% TFA) . This difference is critical for developing a purity assay that can resolve the target compound from potential impurities or unreacted starting materials.

HPLC Retention
Class-level inference
~1.5–2× retention increase predicted
Distinct chromatographic behavior aids purity control
Derived from LogP trend; confirm with in-house method
Analytical Chemistry QC/QA Method Development

Optimal Research and Industrial Applications for 4-(3-Chloropyridin-2-yl)benzoic acid


Synthesis of Kinase Inhibitor Scaffolds via Amide Bond Formation

The carboxylic acid group of 4-(3-chloropyridin-2-yl)benzoic acid serves as an ideal anchor for constructing amide bonds with diverse amine-containing fragments. This is a fundamental reaction in medicinal chemistry for building libraries of kinase inhibitors, where the 3-chloropyridyl motif is a privileged structure . The compound's predicted LogP of 2.8 suggests it will impart favorable lipophilicity to the final inhibitor, potentially enhancing cell permeability. The chlorine atom can also be leveraged for subsequent functionalization via SNAr reactions, enabling late-stage diversification .

Suzuki-Miyaura Coupling for Generating Diverse Biaryl Libraries

The 3-chloropyridine ring of 4-(3-chloropyridin-2-yl)benzoic acid can participate in subsequent cross-coupling reactions, such as Suzuki-Miyaura couplings with arylboronic acids. This allows for the rapid generation of highly complex, tri-aryl systems where the benzoic acid handle remains intact for further conjugation . The reported 75% synthetic yield for the initial biaryl formation indicates a robust and scalable method, making this compound a reliable building block for diversity-oriented synthesis and parallel medicinal chemistry efforts.

Analytical Standard for Method Development and QC in Drug Substance Manufacturing

Due to its distinct physicochemical profile—specifically its molecular weight (233.65 g/mol), melting point (218-222 °C), and predicted LogP (2.8)—4-(3-chloropyridin-2-yl)benzoic acid is an excellent candidate for use as an analytical reference standard . It can be employed to develop and validate HPLC or UPLC methods for monitoring reactions, quantifying impurities, and ensuring the purity of more advanced pharmaceutical intermediates that incorporate this biaryl core. Its high commercial purity (typically ≥95%) further supports its utility in a QC/QA environment .

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The combination of a rigid biaryl core, a carboxylic acid donor group, and a pyridyl nitrogen acceptor group makes 4-(3-chloropyridin-2-yl)benzoic acid a potentially useful organic linker for constructing metal-organic frameworks (MOFs) or coordination polymers . The chlorine substituent adds steric bulk and electronic effects that can influence the topology and porosity of the resulting supramolecular structures. This application leverages the compound's thermal stability (as inferred from its melting point) and its ability to act as a ditopic ligand for transition metals.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Amide coupling reactivity; chlorine as derivatization handle
Coupling efficiency; final compound purity and permeability
Biaryl library via Suzuki coupling
Cross-coupling compatibility; reported yield robustness
Condition reproducibility; tri-aryl product purity
Analytical reference standard
Defined MW, melting point, LogP
HPLC/UPLC method resolution; impurity quantification
MOF / coordination polymer linker
Bifunctional (COOH + pyridyl N); rigid biaryl core
Coordination mode; framework topology and thermal stability

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